molecular formula C14H10ClN5OS B2377464 2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile CAS No. 1223793-18-7

2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile

Cat. No. B2377464
CAS RN: 1223793-18-7
M. Wt: 331.78
InChI Key: LMZDQWQXXGQFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a heterocyclic compound that features a [1,2,4]triazolo[4,3-a]pyrazine core . This core is a part of a larger class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, a thioacetonitrile group, and a 3-chloro-2-methylphenyl group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For instance, the IR absorption spectra and 1H-NMR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile and its derivatives have been synthesized as part of a study exploring the antimicrobial efficacy of new polyheterocyclic systems containing a 1,2,4-triazine moiety. These compounds were screened for their antimicrobial activity, indicating their potential utility in treating or preventing infections caused by microbes (W. R. Abdel-Monem et al., 2010).

Synthetic Methodologies and Chemical Properties

  • A variety of derivatives have been synthesized involving the core structure of 2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile. These studies showcase innovative synthetic methodologies, involving reactions with halocarbonyl reagents and bi-nitrogen nucleophiles, providing insights into the compound's reactivity and potential for further chemical modifications (Ling Yu-tao, 2009).

Therapeutic Potentials and Biological Activity

  • Compounds structurally related to 2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile have been the subject of extensive research due to their potential therapeutic properties. Investigations include their effectiveness as dipeptidyl peptidase-IV inhibitors for treating type 2 diabetes, indicating a broader implication of the compound in medical and pharmaceutical research (Dooseop Kim et al., 2005).

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided, compounds with similar cores have been found to inhibit CDK2, a target for cancer treatment .

properties

IUPAC Name

2-[[7-(3-chloro-2-methylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5OS/c1-9-10(15)3-2-4-11(9)19-6-7-20-12(13(19)21)17-18-14(20)22-8-5-16/h2-4,6-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZDQWQXXGQFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3SCC#N)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.